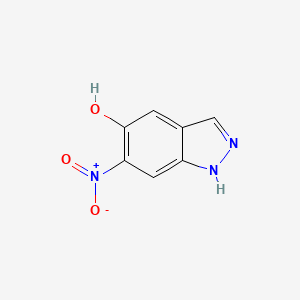

6-Nitro-1H-indazol-5-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-1-4-3-8-9-5(4)2-6(7)10(12)13/h1-3,11H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWWNOYGPABLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313479 | |

| Record name | 6-Nitro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724767-16-2 | |

| Record name | 6-Nitro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitro 1h Indazol 5 Ol and Its Derivatives

De Novo Synthesis Approaches to the 6-Nitro-1H-Indazol-5-OL Scaffold

The construction of the this compound framework from basic precursors is a task of significant chemical intricacy. It necessitates precise control over reaction conditions to assemble the bicyclic indazole system and to ensure the correct placement of the nitro and hydroxyl groups, which define the compound's identity and reactivity.

Cyclization Reactions for Indazole Ring System Formation

The formation of the indazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

A classical and widely employed method for constructing the indazole ring involves the diazotization of ortho-alkyl-substituted anilines, followed by an intramolecular cyclization. thieme-connect.deprimescholars.com This process, often referred to as the Davis-Beirut reaction, typically begins with a 2-methylaniline derivative. Treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium like acetic acid, converts the primary amino group into a diazonium salt. thieme-connect.deorgsyn.org This intermediate is often unstable and cyclizes in situ to form the indazole ring. The reaction is particularly effective when the benzene (B151609) ring of the starting aniline (B41778) contains electron-withdrawing groups, such as a nitro group, which can stabilize the intermediates and improve yields. thieme-connect.de For instance, the synthesis of 6-nitro-1H-indazole proceeds from 2-methyl-5-nitroaniline (B49896) through this diazotization protocol. thieme-connect.de

| Starting Material | Reagents | Key Features | Yield | Reference |

| 2-Methyl-5-nitroaniline | NaNO₂, Acetic Acid | Forms 6-nitro-1H-indazole | 47% | thieme-connect.de |

| 4-Bromo-2-methyl-5-nitroaniline | NaNO₂, Acetic Acid | Forms 5-bromo-6-nitro-1H-indazole | 94% | thieme-connect.de |

| 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | Forms 5-nitroindazole | 72-80% | orgsyn.org |

| Substituted 2-methylanilines | NaNO₂, Citric Acid, Ethyl Chloroacetate | One-pot regioselective N-alkylation | 78-96% | primescholars.com |

This table summarizes key examples of diazotization and intramolecular cyclization protocols for indazole synthesis.

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of complex heterocyclic systems like indazoles. These methods often provide higher efficiency, regioselectivity, and functional group tolerance compared to classical approaches.

Copper-catalyzed reactions are prominent in this area. One such method involves an intramolecular Ullmann reaction, where a hydrazone formed from a substituted benzene derivative undergoes cyclization in the presence of a copper catalyst to yield the 1H-indazole. thieme-connect.com Another copper-mediated approach uses oxygen as the terminal oxidant to achieve N-N bond formation in the cyclization of ketimine species derived from o-aminobenzonitriles. nih.gov

Palladium catalysis is also a powerful tool. For example, Pd(OAc)₂ can be used to mediate the oxidative benzannulation of pyrazoles with internal alkynes to construct the indazole system. nih.gov Furthermore, palladium catalysts are used in intramolecular C-N bond formation of ortho-alkyne azoarenes and in the oxidative arylation of the indazole ring itself. nih.govresearchgate.net

Rhodium-catalyzed reactions, particularly those involving C-H activation, represent another advanced strategy. Rh(III)-mediated C-H alkylation followed by intramolecular cyclization of azoxy compounds with diazo esters or alkynes is an effective route to 2H-indazoles. nih.govnih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Copper | Intramolecular Ullmann Reaction | Hydrazones | Scalable approach | thieme-connect.com |

| Cu(OAc)₂ / O₂ | N-N Bond Formation | o-Arylamino N-H ketimines | Uses oxygen as the sole oxidant | nih.govresearchgate.net |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Oxidative Benzannulation | Pyrazoles and internal alkynes | Constructs substituted indazoles | nih.gov |

| [Cp*RhCl₂]₂ / AgOAc | C-H Oxidative Cyclization | Pyridazinones and allenes | High Z-selectivity | nih.gov |

This table presents a selection of transition metal-catalyzed cyclization strategies for indazole synthesis.

Reductive cyclization offers a complementary approach, typically starting from nitro-substituted precursors. The Cadogan reaction is a classic example, involving the deoxygenation of a nitro group by a phosphine (B1218219) reagent (like triphenylphosphine) to generate a nitrene intermediate, which then cyclizes. nih.gov This method is versatile and not significantly affected by the electronic nature of the substrate. nih.gov Molybdenum catalysts can also facilitate Cadogan-type reductive cyclizations. grafiati.com

Another common strategy involves the reductive cyclization of o-nitrobenzaldehydes or related derivatives. chemicalbook.com For instance, reacting 2-nitrobenzaldehyde (B1664092) with a primary amine and a reducing agent can lead to the formation of the indazole ring. nih.gov Tin(II) chloride (SnCl₂) is a frequently used reagent for promoting the coupling and subsequent reductive cyclization of 2-nitrobenzaldehydes with primary amines and other components. nih.gov More recently, cascade reactions have been developed where 3-amino-3-(2-nitroaryl)propanoic acids undergo cyclization to form indazole acetic acids, a process initiated by the reduction of the nitro group to a nitroso intermediate. diva-portal.orgwhiterose.ac.uk

| Method | Precursor Type | Reagents/Catalysts | Key Features | Reference |

| Cadogan Cyclization | o-Nitrobenzaldimines/o-Nitroazobenzenes | PPh₃, MoO₂Cl₂(DMF)₂ | Forms N-N bond via nitrene intermediate | nih.govgrafiati.com |

| Tin-Catalyzed Cyclization | 2-Nitrobenzaldehyde, primary amine | SnCl₂·2H₂O | Economical, mild conditions | nih.gov |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acids | Base, nucleophilic solvent | Forms indazole acetic acid derivatives | diva-portal.orgwhiterose.ac.uk |

| Reductive Cyclization | o-Nitro-ketoximes | [Fe₂(CO)₉] or [Mo(CO)₆] | Involves reductive N-O bond cleavage | researchgate.net |

This table highlights various reductive cyclization pathways for synthesizing the indazole scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Several MCRs have been adapted for the synthesis of indazole scaffolds.

One example is a three-component, one-pot reaction involving a 2-bromobenzaldehyde, a primary amine, and an azide (B81097) source, promoted by a copper catalyst. nih.gov Another approach is the Povarov-type reaction, a three-component process that can utilize indazole-based amines, aldehydes, and methylene-active compounds to build more complex structures on an existing indazole framework. nih.gov While direct MCR synthesis of the core indazole ring is less common, these strategies are invaluable for creating diverse libraries of indazole derivatives.

Strategic Introduction of Nitro and Hydroxyl Substituents

The synthesis of the specifically substituted this compound requires careful planning for the introduction of the nitro (NO₂) and hydroxyl (OH) groups at the correct positions on the benzene portion of the indazole ring. There are two primary strategies: introducing the substituents onto a pre-formed indazole ring or, more commonly, carrying the substituents through the cyclization process from a suitably functionalized precursor.

Given the typical synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline, a logical approach to this compound would be to start with an aniline precursor that already contains the oxygen functionality at the desired position. A plausible precursor would be 2-methyl-5-methoxy-4-nitroaniline. The synthesis would proceed via the following steps:

Diazotization and Cyclization: The 2-methyl-5-methoxy-4-nitroaniline would be subjected to diazotization and intramolecular cyclization, similar to the protocols described previously, to form 6-nitro-5-methoxy-1H-indazole. The use of a methoxy (B1213986) group is often preferred over a free hydroxyl group during cyclization, as the latter can lead to decomposition under the reaction conditions. nih.gov

Demethylation: The resulting 6-nitro-5-methoxy-1H-indazole would then undergo demethylation to unmask the hydroxyl group. Reagents such as boron tribromide (BBr₃) are commonly used for this ether cleavage step, yielding the final product, this compound.

An alternative, though potentially more complex, route could involve electrophilic substitution on a pre-existing indazole. For example, one might synthesize 5-hydroxy-1H-indazole and then perform a regioselective nitration. However, controlling the position of nitration on the electron-rich phenol-like ring can be challenging, often leading to mixtures of isomers. Therefore, the strategy of building the ring from a pre-functionalized benzene derivative generally offers superior control and is the more common approach.

Regioselective Nitration Techniques at Position 6

The introduction of a nitro group at the C6 position of the indazole ring is a key step in the synthesis of the target compound. Direct nitration of 1H-indazole in strongly acidic media, such as a mixture of nitric acid and sulfuric acid, predominantly yields 5-nitro-1H-indazole. thieme-connect.de However, to achieve regioselectivity at the 6-position, specific strategies are required. One common approach involves the cyclization of appropriately substituted anilines. For instance, the diazotization of 2-methyl-5-nitroaniline, followed by decomposition of the resulting diazonium salt in acidic conditions, leads to the formation of 6-nitro-1H-indazole. thieme-connect.de This method's success is often dependent on the presence of electron-withdrawing groups on the aniline precursor. thieme-connect.de

Another strategy involves the nitration of an indazole precursor already bearing a directing group. While specific examples for the direct nitration of 1H-indazol-5-ol to this compound are not prevalent in the reviewed literature, the principles of electrophilic aromatic substitution on substituted indazoles can be applied. The hydroxyl group at C5 is an activating, ortho-, para-directing group. Therefore, direct nitration of 1H-indazol-5-ol would be expected to yield a mixture of products, with nitration potentially occurring at positions 4 and 6. Controlling the regioselectivity to favor the 6-position would likely require careful optimization of reaction conditions, such as temperature, nitrating agent, and solvent, or the use of a blocking group at the C4 position.

Hydroxylation Approaches and Precursor Chemistry at Position 5

The introduction of a hydroxyl group at the C5 position of the 6-nitro-1H-indazole core can be accomplished through several synthetic routes. One potential method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C5 position of a 6-nitroindazole (B21905) derivative. However, the electron-withdrawing nitro group at C6 would more strongly activate positions C5 and C7 towards nucleophilic attack.

A more common approach involves constructing the indazole ring from a precursor that already contains the desired hydroxyl group or a protected form thereof. For example, the synthesis could start from a substituted o-toluidine (B26562) or a related aniline derivative bearing a hydroxyl or methoxy group at the appropriate position. The synthesis of 2-methyl-2H-indazol-5-ol has been reported, which could potentially be nitrated at the 6-position. connectjournals.com

Furthermore, hydroxylation of the indazole ring system itself can be a viable strategy. While direct hydroxylation of 6-nitro-1H-indazole at the 5-position is not explicitly detailed, general methods for indazole hydroxylation could be adapted. smolecule.com

Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential biological activities.

Regioselective N-Alkylation and N-Acylation Methodologies

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or acylated. The regioselectivity of these reactions is a significant challenge in indazole chemistry, as it is influenced by a multitude of factors. nih.govbeilstein-journals.org Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com

The regiochemical outcome of N-alkylation and N-acylation is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions employed. nih.govbeilstein-journals.org

Steric Effects: Substituents at the C3 and C7 positions can significantly influence the N1/N2 selectivity due to steric hindrance. thieme-connect.de

Electronic Effects: The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups, such as the nitro group at C6 in the title compound, can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity. For instance, the presence of a nitro group can favor the formation of the N2-alkylated product. nih.gov

Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the ratio of N1 to N2 products. nih.govrsc.org For example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of certain indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often favor the formation of the N2-isomer. nih.govbeilstein-journals.org

A study on the alkylation of various substituted indazoles revealed that electron-deficient indazoles exhibited high N1-selectivity when reacted with pentyl bromide using NaH in THF. nih.gov In contrast, another study reported that the alkylation of indazoles with alkyl halides under basic conditions (K2CO3 in DMF) resulted in a nearly equal ratio of N1 and N2 isomers. dergipark.org.tr

| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Electron-deficient indazoles | Pentyl bromide | NaH | THF | High N1-selectivity | nih.gov |

| Unsubstituted Indazole | Alkyl halides | K2CO3 | DMF | ~1:1 | dergipark.org.tr |

| Indazole | - | Mitsunobu conditions | - | Favors N2 | nih.govbeilstein-journals.org |

The choice of catalyst and reagents is paramount in directing the regioselectivity of N-functionalization.

Bases: The nature of the base used can significantly impact the outcome. Strong, non-coordinating bases may favor one isomer, while weaker bases or those capable of chelation can lead to different regiochemical outcomes. The use of cesium carbonate has been shown in some cases to favor N1-alkylation through a chelation mechanism. nih.gov

Catalysts: Transition metal catalysts have been explored for regioselective N-alkylation. For example, palladium-hydride catalysis with specific ligands can control the regioselective N1- or N2-alkylation of indazoles with isoprene. rsc.org Metal-free catalysis systems, such as the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, have been developed for highly selective N2-alkylation. rsc.orgrsc.org

Alkylating/Acylating Agents: The structure of the electrophile itself can influence the site of attack. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.

A novel method for regioselective N2-methylation of 3-methyl-6-nitro-1H-indazole utilized trimethyl orthoformate in the presence of sulfuric acid. connectjournals.com Another approach for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole employed dimethyl carbonate as a less toxic methylating agent. google.com

| Catalyst/Reagent | Alkylating Agent | Outcome | Reference |

|---|---|---|---|

| TfOH | Diazo compounds | High N2-selectivity | rsc.orgrsc.org |

| Pd-hydride with specific ligands | Isoprene | Controllable N1/N2 selectivity | rsc.org |

| Trimethyl orthoformate/H2SO4 | - | Regioselective N2-methylation | connectjournals.com |

| Dimethyl carbonate | - | N2-methylation | google.com |

Electrophilic and Nucleophilic Substitutions on the Benzenoid Moiety

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further diversification of the scaffold.

Electrophilic Aromatic Substitution: The electron-withdrawing nitro group at C6 deactivates the ring towards electrophilic attack, making such reactions more challenging. However, the hydroxyl group at C5 is a strong activating group and will direct incoming electrophiles primarily to the ortho position (C4). Reactions such as halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are theoretically possible, though the strong deactivating effect of the nitro group may require harsh reaction conditions. ambeed.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C6 activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (C5 and C7). A leaving group at one of these positions could be displaced by a variety of nucleophiles. For instance, the nitro group itself can be substituted under certain conditions. evitachem.com Furthermore, the nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media. ambeed.com This amino group can then be further modified, for example, through diazotization and subsequent substitution reactions. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr ring closure of arylhydrazones. researchgate.net

Modifications at the Indazole Pyrazole (B372694) Ring (e.g., C3-Substitutions)

Functionalization at the C3 position of the indazole ring is a critical strategy for developing new derivatives, as this position is often key to their biological activity. chim.it Halogenation of the C3 position is a common and vital initial step, providing a reactive handle for subsequent cross-coupling reactions. chim.it

Halogenation: The introduction of a halogen atom at the C3-position can be achieved using various reagents. Iodination is frequently performed on unprotected indazoles using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it Bromination is also widely accomplished using N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or chloroform. chim.it For the synthesis of 3-chloro-6-nitro-1H-indazole, 6-nitro-1H-indazol-3-ol can be treated with boiling phosphorus trichloride (B1173362) or phosphoryl chloride. thieme-connect.de

Nitration: Direct nitration at the C3 position of 2H-indazoles can be accomplished using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it This radical nitration provides a pathway to dinitro-indazole derivatives. chim.it

Carbonylation: The direct carbonylation of the C3 position of nitro-substituted indazoles has been achieved using diethylazodicarboxylate (DEAD) in the presence of tetraethylammonium (B1195904) cyanide (TEACN). researchgate.net This method provides a route to C3-carboxylated indazoles, avoiding the use of highly toxic reagents like phosgene. researchgate.net

Table 1: Examples of C3-Position Modifications on Indazole Derivatives To view the data, click on the table and use the scroll bar.

| Reaction Type | Indazole Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodoindazole | Good | chim.it |

| Chlorination | 6-Nitro-1H-indazol-3-ol | POCl₃ | 3-Chloro-6-nitro-1H-indazole | Not specified | thieme-connect.de |

| Nitration | 2H-Indazole | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazole | Not specified | chim.it |

| Carbonylation | 6-Nitroindazole | DEAD, TEACN, Acetonitrile | 3-Ethoxycarbonyl-6-nitroindazole | Good | researchgate.net |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of complex indazole derivatives. These reactions typically utilize a halogenated indazole precursor, often substituted at the C3, C5, C6, or C7 positions. researchgate.netnih.gov

Heck Reaction: This reaction creates a C-C bond between an aryl halide and an alkene. For instance, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) has been accomplished by heating in the presence of a palladium(II) acetate (B1210297) catalyst, a tri-o-tolylphosphine (B155546) ligand, and a suitable base to yield the corresponding vinyl-substituted indazole. google.com

Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation, coupling an organoboron compound with an organohalide. The reaction is often carried out using various 3-bromoindazoles and boronic acids under microwave irradiation with a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. researchgate.netnih.gov This method is compatible with a wide range of functional groups on both coupling partners. nih.gov Successful Suzuki-Miyaura couplings have also been described at the C7 position of the indazole ring, starting from a C7-bromo-4-substituted-1H-indazole. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Indazole Scaffolds To view the data, click on the table and use the scroll bar. | Reaction Name | Indazole Substrate | Coupling Partner | Catalyst/Base | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Heck Reaction | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ / N,N-diisopropylethylamine | 6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazole | google.com | | Suzuki Coupling | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Methoxy-3-phenyl-1H-indazole | >80% | nih.gov | | Suzuki Coupling | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate to Good | nih.gov |

Cycloaddition Reactions with Nitroindazole Derivatives

Cycloaddition reactions offer an efficient pathway to construct new heterocyclic rings fused to or substituted on the indazole core. ambeed.com In particular, 1,3-dipolar cycloadditions have been used to synthesize novel triazole-containing indazole systems from nitroindazole derivatives. nih.gov

An efficient synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition. nih.gov In this work, derivatives of 3-chloro-6-nitro-1H-indazole were used as dipolarophiles. The reaction with organic azides under "click chemistry" conditions, using a copper(I) iodide (CuI) catalyst, led regio-selectively to 1,4-disubstituted 1,2,3-triazole derivatives in good yields (82-90%). nih.gov This approach demonstrates how the nitroindazole scaffold can be elaborated into more complex heterocyclic systems. nih.gov

Table 3: Example of Cycloaddition with a Nitroindazole Derivative To view the data, click on the table and use the scroll bar.

| Reaction Type | Indazole Reactant | Dipole | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3-Chloro-6-nitro-1H-indazole derivative (as dipolarophile) | Organic Azide | CuI Catalyst (Click Chemistry) | 1,2,3-Triazolyl methyl-6-nitro-1H-indazole | 82-90% | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of indazole derivatives is crucial for reducing environmental impact and improving safety and efficiency. This involves developing eco-friendly reaction media, employing highly efficient catalytic systems, and utilizing advanced technologies like flow chemistry.

Development of Eco-Friendly Solvent Systems and Solvent-Free Reactions

A key aspect of green synthesis is the replacement of hazardous organic solvents with more benign alternatives.

Ionic Liquids: These have been explored as green solvents for indazole synthesis, as they can enhance reaction rates and minimize waste.

Water and Ethanol (B145695)/Water Mixtures: One-pot syntheses of N-alkylated indazoles have been performed in water or ethanol-water mixtures using biodegradable catalysts like citric acid, offering an environmentally friendly process. primescholars.com

Solvent-Free and Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool for green chemistry, often enabling reactions to proceed rapidly in the absence of a solvent or on a solid support. niscpr.res.in This technique significantly shortens reaction times and can lead to improved product yields compared to conventional heating. niscpr.res.in For example, microwave-assisted cyclization can reduce reaction times from hours to minutes while maintaining high yields.

Catalytic Approaches for Enhanced Atom Economy and Reaction Efficiency

Catalysis is a cornerstone of green chemistry, promoting reaction efficiency and reducing waste by enabling reactions to proceed with high selectivity and atom economy.

Tin(II) Chloride: An efficient, one-pot synthesis of 2-aryl-2H-indazoles has been developed using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a promoter for coupling and reductive cyclization. nih.gov This method is noted for being economical and proceeding under mild, open-flask conditions. nih.gov

Biodegradable Acid Catalysts: Citric acid has been employed as a biodegradable and eco-friendly catalyst for the one-pot regioselective synthesis of N-alkyl indazole derivatives in aqueous media. primescholars.com

Palladium and Silver Catalysis: Transition metals are widely used to catalyze the formation of indazole scaffolds. Palladium-mediated reactions, such as Suzuki coupling, are highly efficient for constructing C-C bonds. researchgate.netnih.gov Silver (Ag) catalysts have been used to mediate intermolecular oxidative C-H amination to produce 3-substituted indazole motifs that are otherwise difficult to prepare. nih.gov

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous synthesis, is a modern technology that offers significant advantages in safety, scalability, and sustainability over traditional batch processing. sci-hub.se Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This allows for precise control over reaction parameters, rapid heat and mass transfer, and the safe handling of hazardous intermediates. sci-hub.semdpi.com

While specific flow synthesis protocols for this compound are not extensively documented, methods used for structurally related heterocycles demonstrate the potential of this technology. For example, the reductive cyclization of nitro compounds is a key step in some indazole syntheses and is a reaction class that has been successfully adapted to flow conditions for the synthesis of other N-heterocycles like indoles. mdpi.com The use of high-temperature/pressure conditions in flow reactors can dramatically reduce reaction times and increase productivity, with examples showing outputs of several grams per hour from a laboratory-scale setup. mdpi.com

Mechanistic Insights into the Reactivity and Transformations of 6 Nitro 1h Indazol 5 Ol

Tautomeric Equilibria and Interconversion Dynamics

Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, is a fundamental characteristic of the indazole system. sci-hub.senih.gov This equilibrium between the 1H- and 2H-tautomers is influenced by various factors, including the electronic nature of substituents on the ring.

In N-unsubstituted indazoles, a dynamic equilibrium exists between two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.govresearchgate.netnih.gov Extensive spectroscopic and computational studies have established that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable and therefore predominates in both the solid state and in solution. sci-hub.seresearchgate.netthieme-connect.denih.govthieme-connect.de

The greater stability of the 1H-tautomer is often attributed to its benzenoid electronic structure, which confers a higher degree of aromaticity compared to the ortho-quinoid character of the 2H-tautomer. sci-hub.senih.govthieme-connect.de Theoretical calculations, such as MP2/6-31G**, indicate that the 1H-indazole tautomer is more stable than the 2H form by approximately 15-17 kJ·mol⁻¹. nih.govthieme-connect.deacs.org This energy difference ensures that the 1H form is the major species present at equilibrium. researchgate.net The electronic spectra of 1-methyl-1H-indazole are nearly identical to that of 1H-indazole, but differ significantly from the spectrum of 2-methyl-2H-indazole, providing experimental evidence for the predominance of the 1H tautomer. thieme-connect.de

| Tautomer | General Structure | Relative Stability | Key Characteristics |

|---|---|---|---|

| 1H-Indazole | Benzenoid | More Stable | Thermodynamically favored; predominates in solid, liquid, and gas phases. sci-hub.senih.gov |

| 2H-Indazole | Quinonoid | Less Stable | Higher energy state; less aromatic character. nih.govthieme-connect.de |

The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. acs.org Electron-withdrawing groups, such as the nitro group (-NO₂), have a particularly strong impact. thieme-connect.de

The presence of a nitro group affects the electron density distribution across the entire heterocyclic system, which can alter the relative stabilities of the 1H and 2H tautomers. The specific position of the nitro group is critical; for instance, in 7-nitro-1H-indazole, the 1H-tautomer is highly favored, constituting about 94% of the equilibrium mixture. vulcanchem.com This preference can be influenced by intramolecular interactions, such as hydrogen bonding between the N1-H and the peri-positioned nitro group at C7, which stabilizes the 1H form. arabjchem.org

For 6-Nitro-1H-indazol-5-ol, the situation is more complex due to the presence of both a strong electron-withdrawing group (-NO₂) and an electron-donating group (-OH). The hydroxyl group can engage in its own tautomeric equilibrium (keto-enol tautomerism), potentially existing as 6-nitro-1,2-dihydro-indazol-5-one. researchgate.netnih.gov The predominance of one form over another is modulated by the substituents and the phase (solid or solution). researchgate.net The -OH group can also form hydrogen bonds, further influencing the stability of the annular tautomers. In related hydroxyindazoles, the 1H-indazol-3-ol tautomer has been shown to predominate. researchgate.net

| Substituent | Position | Electronic Nature | Effect on Tautomeric Equilibrium |

|---|---|---|---|

| Nitro (-NO₂) | C5, C6, etc. | Strongly Electron-Withdrawing | Significantly alters electron distribution, influencing relative stability. thieme-connect.de |

| Nitro (-NO₂) | C7 | Strongly Electron-Withdrawing | Can stabilize the 1H-tautomer via intramolecular hydrogen bonding. vulcanchem.comarabjchem.org |

| Hydroxyl (-OH) | C5 | Electron-Donating | Introduces keto-enol tautomerism and can participate in hydrogen bonding, complicating the equilibrium. researchgate.net |

Reaction Mechanisms of Electrophilic and Nucleophilic Attack

The reactivity of the this compound ring is a product of the combined electronic effects of the fused benzene (B151609) and pyrazole rings, further modulated by the nitro and hydroxyl substituents.

The indazole ring possesses two nitrogen atoms with distinct reactivity. In N-unsubstituted indazoles, the nitrogen atoms are nucleophilic and can react with electrophiles. ambeed.com Studies on the reaction of indazoles with formaldehyde (B43269) in acidic media show that substitution occurs preferentially at the N1 position to yield the 1-substituted derivative. nih.govacs.org This preference is observed for indazole itself as well as for 4-nitro, 5-nitro, and 6-nitro-1H-indazoles. nih.govacs.org The resulting 1-substituted isomer is generally more stable than the 2-substituted isomer. nih.govacs.org

However, the nucleophilicity and basicity of these nitrogen atoms are significantly diminished in this compound due to the potent electron-withdrawing effect of the nitro group. This reduced basicity makes protonation more difficult compared to the parent indazole.

The nitro group at the C6 position exerts a powerful deactivating effect on the indazole ring system through both inductive and resonance effects (-I and -M). This electron-withdrawing character significantly reduces the electron density of the aromatic rings, making them less susceptible to electrophilic aromatic substitution. ontosight.aiontosight.ai The presence of the nitro group renders the indazole ring more "electron-deficient". ontosight.ai

This deactivation is a general feature of nitro-substituted aromatic compounds. mdpi.com While it hinders electrophilic attack, it can facilitate nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nature of the nitro group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during such reactions.

The hydroxyl group at the C5 position introduces a contrasting electronic influence to that of the nitro group. As an electron-donating group (+M > -I), it activates the benzene ring towards electrophilic substitution, partially counteracting the deactivating effect of the C6-nitro group. This activating influence is particularly directed towards the positions ortho and para to the hydroxyl group (C4 and C6, although C6 is already substituted).

Ring Opening and Rearrangement Processes

The indazole ring, a fused bicyclic heteroaromatic system, is generally stable. However, like other heterocyclic systems, it can participate in ring-opening or rearrangement reactions under specific energetic conditions. ambeed.com Such transformations typically require significant energy input to overcome the aromatic stabilization of the indazole core. For 6-fluoro-1H-indazole, the potential for ring-opening reactions has been noted as a facet of its reactivity in heterocyclic chemistry. ambeed.com While these types of reactions are known for the broader indazole class, specific studies detailing the ring-opening and rearrangement mechanisms for this compound are not extensively documented in scientific literature. The presence of the nitro and hydroxyl substituents would undoubtedly influence the regioselectivity and feasibility of any such process.

Oxidation and Reduction Chemistry of the Nitroindazole System

The oxidation and reduction chemistry of this compound is a critical aspect of its reactivity profile. The nitro group is a prime site for reduction, while the phenol (B47542) moiety and the indazole ring itself are susceptible to oxidation.

The conversion of the nitro group to an amino group is a fundamental transformation in the functionalization of this molecule. Chemoselective reduction—targeting the nitro group while preserving the hydroxyl group and the integrity of the indazole ring—is highly desirable and can be achieved using various modern synthetic methods. rsc.org The resulting compound, 6-Amino-1H-indazol-5-ol, is a valuable intermediate for further synthesis.

A variety of reducing agents are known to be effective for the chemoselective reduction of aromatic nitro compounds, tolerating other sensitive functional groups like hydroxyls, esters, and halides. rsc.orgresearchgate.net Common methods applicable to the nitro-indazole system include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), metal-acid systems (such as tin or iron in acidic media), and transfer hydrogenation. ambeed.comscispace.com Iron-based catalysts, in particular, have been noted for their high activity and chemoselectivity in nitro reductions under mild conditions. rsc.org

Below is a table summarizing potential methods for the chemoselective reduction of this compound.

Interactive Data Table: Reagents for Chemoselective Nitro Group Reduction

| Reagent System | General Conditions | Key Features |

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, typically at atmospheric or slightly elevated pressure; solvent such as ethanol (B145695) or ethyl acetate (B1210297). evitachem.com | A classic, highly efficient method. Requires specialized hydrogenation equipment. |

| Tin(II) Chloride (SnCl₂) / HCl | Typically performed in a protic solvent like ethanol or concentrated hydrochloric acid. ambeed.comscispace.com | A standard laboratory method, though it may require careful pH control during workup. |

| Iron (Fe) / Acetic Acid or HCl | Iron powder in the presence of a mild acid. ambeed.com | An economical and effective method often used in industrial processes. |

| Hydriodic Acid (HI) | Non-refluxing conditions (e.g., 90°C) can provide excellent chemoselectivity. researchgate.net | Effective for substrates with various functional groups, including nitriles, esters, and halides. researchgate.net |

| Iron(III) Catalyst / Silane (B1218182) | Utilizes an earth-abundant metal catalyst with a silane reducing agent under mild conditions. rsc.org | Offers high chemoselectivity, preserving functionalities like ketones, esters, and amides. rsc.org |

The oxidative chemistry of this compound is primarily centered on the phenol (hydroxyl) group and the indazole ring. The electron-rich phenol moiety is particularly susceptible to oxidation.

Under controlled conditions with mild oxidizing agents, the hydroxyl group at the C5 position can potentially be oxidized to a carbonyl group, which would lead to the formation of a quinone-like structure, specifically a 4,5-dihydro-1H-indazol-5-one derivative. This type of transformation is known for related substituted indazolols, such as the oxidation of a hydroxyl group to a ketone using reagents like potassium permanganate (B83412) or pyridinium (B92312) chlorochromate (PCC).

Stronger oxidizing conditions can lead to more extensive transformations, including the degradation of the indazole ring itself. The presence of the deactivating nitro group may offer some protection to the benzene portion of the ring system, but the pyrazole ring can be susceptible to cleavage under harsh oxidative stress. Specific studies detailing the precise products of such oxidative pathways for this compound are limited, but the general principles of phenol and heterocycle oxidation suggest these potential routes of transformation. ambeed.com

Computational and Theoretical Chemistry Studies on 6 Nitro 1h Indazol 5 Ol Systems

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. researchgate.net For a molecule like 6-Nitro-1H-indazol-5-ol, DFT calculations would provide fundamental information about its stability, electronic characteristics, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which has been successfully applied to study other nitroindazole systems. acs.orgnih.gov

A primary application of DFT is the prediction of a molecule's most stable three-dimensional shape. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. For this compound, this would determine key bond lengths, bond angles, and dihedral (torsion) angles.

Such a study would clarify the planarity of the indazole ring system and the orientation of the nitro (-NO₂) and hydroxyl (-OH) substituents relative to the ring. In studies of similar compounds, like the reaction product of 6-nitro-1H-indazole, the nitro group was found to be nearly coplanar with the benzene (B151609) ring. acs.orgcsic.es Furthermore, DFT calculations would reveal the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile.

LUMO: This is the innermost orbital that is empty of electrons. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the energies and distributions of these orbitals. acs.orgnih.gov Analysis would show where the HOMO and LUMO are localized on the molecule, predicting the most likely sites for nucleophilic and electrophilic attack.

To quantify the concepts derived from FMO theory, various reactivity descriptors can be calculated.

Global Descriptors: These parameters, such as chemical potential, hardness, softness, and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. researchgate.net The electrophilicity index, for instance, measures the energy stabilization when the system acquires additional electronic charge from the environment.

Local Descriptors (Fukui Functions): Reactivity is site-specific. The Fukui function is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, calculating the condensed Fukui functions for each atom would pinpoint the most reactive sites, providing a more detailed picture of its chemical behavior than HOMO/LUMO analysis alone. Such calculations have been used to identify the most reactive sites in related nitro-indazole tautomers. acs.org

Reaction Mechanism Elucidation through Advanced Computational Modeling

While no specific reaction mechanism studies for this compound were found, computational modeling is a standard method for elucidating reaction pathways, identifying intermediates, and understanding selectivity. nih.gov

Computational chemistry allows for the mapping of a reaction's progress from reactants to products. This is done by exploring the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry.

A key goal is to locate and characterize stationary points, which include the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net By calculating the energies of these structures, chemists can determine the activation energy, which governs the reaction rate. For any proposed reaction involving this compound, this analysis would be critical to determine the most likely mechanistic pathway.

Many reactions involving substituted aromatic rings like indazole can result in multiple products (isomers). Regioselectivity refers to the preference for one product isomer over another. Computational methods are highly effective at explaining and predicting this phenomenon.

For this compound, which has multiple potential reaction sites, theoretical studies could predict the outcome of reactions such as alkylation or halogenation. nih.gov By comparing the activation energies for the different pathways leading to each possible regioisomer, researchers can determine which product is kinetically favored (i.e., forms fastest). Similarly, by comparing the relative stabilities (thermodynamic energies) of the potential products, they can determine which isomer is the most stable. nih.gov This approach has been successfully used to explain the regioselective formation of N1-substituted products in the reaction of 6-nitro-1H-indazole with formaldehyde (B43269). acs.org

Kinetic and Thermodynamic Considerations in Reaction Pathways

Theoretical studies on the reactivity of nitro-1H-indazole systems, such as the addition of formaldehyde to 6-nitro-1H-indazole in aqueous hydrochloric acid, provide significant insights into the kinetic and thermodynamic factors governing these reactions. acs.orgnih.gov The stability of different tautomers and isomers is a key thermodynamic consideration. Computational calculations indicate that for the parent indazole, the 1H-tautomer is significantly more stable than the 2H-tautomer, with an energy difference of approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H-tautomer is a general characteristic observed in the solid state and is supported by various calculations. thieme-connect.de

In reaction pathways, such as the formation of (1H-indazol-1-yl)methanol derivatives, the thermodynamic stability of the products is a crucial factor. For instance, B3LYP/6-311++G(d,p) calculations have shown that the 1-substituted isomer is about 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.orgnih.gov

From a kinetic perspective, the addition of aldehydes to indazoles is a reversible reaction. nih.gov The rates of the forward (addition) and reverse (elimination) reactions determine the equilibrium position. The presence of electron-withdrawing substituents, such as the nitro group in 6-nitro-1H-indazole, has a notable effect on these kinetics. These substituents increase the sensitivity of the resulting adducts to hydrolysis, which translates to an increased rate for the reverse reaction. acs.orgnih.gov This is attributed to the increased leaving group character of the nitro-substituted indazole. nih.gov

The mechanism of such reactions is also influenced by the reaction conditions. In acidic solutions, the reaction is proposed to proceed through the interaction of the neutral indazole with a protonated aldehyde, as the indazolium cation is unlikely to react directly with formaldehyde. nih.gov The table below summarizes key thermodynamic data for related indazole systems.

| Parameter | Value | Compound | Method/Conditions | Source |

| Stability Difference (1H vs 2H) | ~15 kJ·mol⁻¹ | Indazole | MP2/6-31G** | nih.gov |

| Stability Difference (1- vs 2-substituted) | ~20 kJ·mol⁻¹ | (Indazol-1-yl)methanol | B3LYP/6-311++G(d,p) | acs.orgnih.gov |

| 1H-tautomer vs 2H-tautomer Stability | 2.3 kcal·mol⁻¹ more stable | Indazole | Photophysical/Thermochemical | austinpublishinggroup.com |

| 1-methylindazole vs 2-methylindazole | 3.2 kcal·mol⁻¹ more stable | Methylated Indazoles | Photophysical/Thermochemical | austinpublishinggroup.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for analyzing the conformational stability and intermolecular interactions of indazole derivatives, particularly in biological contexts. While specific MD studies on this compound are not extensively documented, research on structurally related nitroindazole compounds provides a clear framework for the application and utility of this method. worldscientific.comnih.govresearchgate.net

MD simulations are frequently employed to assess the stability of ligand-protein complexes. For example, in studies of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide, MD simulations were used to evaluate the stability of the compound when bound to target proteins, confirming a robust and consistent binding mode. worldscientific.com Similarly, simulations of a complex involving a 3-chloro-6-nitro-1H-indazole derivative and the Leishmania trypanothione (B104310) reductase enzyme were performed to understand its structural and intermolecular affinity in a biological environment. nih.govresearchgate.net

These simulations typically track key metrics over time, such as the root-mean-square deviation (RMSD) of the protein-ligand complex. In the case of the trypanothione reductase complex, the system remained in good equilibrium, with a structure deviation of approximately 1–3 Å, indicating a stable binding interaction. nih.govresearchgate.net

Furthermore, MD simulations, often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate binding free energies. High negative binding free energies, as observed for the 3-chloro-6-nitro-1H-indazole derivative complex, illustrate high stability and strong affinity between the ligand and its target. nih.govresearchgate.net These studies highlight the importance of hydrophobic and hydrophilic interactions in stabilizing the complex. nih.govresearchgate.net Through such simulations, researchers can gain detailed insights into the conformational dynamics and the specific intermolecular forces, such as hydrogen bonds and π-stacking interactions, that govern the behavior of nitroindazole systems. researchgate.net

Solvent Effects on Reactivity and Structure: A Theoretical Perspective

The influence of solvents on the reactivity and structure of molecules can be effectively investigated using theoretical models. For heterocyclic systems like this compound, computational methods such as the integral equation formalism polarizable continuum model (IEFPCM) are used to simulate solvent effects. eurjchem.com This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Theoretical studies on related compounds demonstrate that solvent polarity can influence structural stability and electronic properties. For instance, a computational study on a 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol showed that while the frontier molecular orbital (FMO) energy gap remained largely consistent across different solvents, greater stability was observed in more polar environments. researchgate.net

The reactivity of indazoles is also subject to solvent effects. A study on the reaction of nitro-indazoles with formaldehyde was conducted in aqueous hydrochloric acid, highlighting the role of water as a solvent. acs.orgnih.gov Theoretical calculations for this system were performed both in the gas phase and in water, revealing differences in the relative stabilities of tautomers and isomers, underscoring the importance of accounting for the solvent environment. nih.gov For example, calculations showed a stability difference of 14.5 kJ·mol⁻¹ between 1H and 2H tautomers in the gas phase, which changed to 15.9 kJ·mol⁻¹ in water. nih.gov

These theoretical perspectives indicate that the choice of solvent can modulate the thermodynamic and kinetic aspects of reactions involving this compound. The solvent can affect the energy barriers of reaction pathways and the stability of intermediates and products, thereby influencing reaction outcomes and rates.

Advanced Spectroscopic and Structural Elucidation Approaches for 6 Nitro 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful method for elucidating the structure of organic compounds. weebly.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. weebly.comipb.pt For a substituted indazole like 6-Nitro-1H-indazol-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. omicsonline.orgnumberanalytics.com

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the chemical environment of each atom in a molecule. omicsonline.org

The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring and a broad signal for the N-H proton of the pyrazole (B372694) ring, which may exchange with deuterium (B1214612) oxide (D₂O). The protons on the benzene (B151609) ring (H-4 and H-7) would show specific splitting patterns (e.g., doublets or singlets) depending on their neighboring protons. The electron-withdrawing nitro group at position 6 and the electron-donating hydroxyl group at position 5 would significantly influence the chemical shifts of the nearby aromatic protons, typically shifting them to lower and higher fields, respectively.

The ¹³C NMR spectrum provides information on all unique carbon atoms. cdnsciencepub.com The spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms of the indazole core. The carbons directly attached to the nitro (C-6) and hydroxyl (C-5) groups would be significantly shifted. The C-6 signal would be shifted downfield due to the deshielding effect of the nitro group, while the C-5 signal would be shifted upfield by the hydroxyl group's shielding effect.

While specific experimental data for this compound is not publicly available, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on known substituent effects on the indazole scaffold.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 3 | ~8.1 | ~135 |

| 4 | ~7.8 | ~115 |

| 5 | - | ~150 |

| 6 | - | ~140 |

| 7 | ~8.5 | ~120 |

| 3a | - | ~125 |

| 7a | - | ~142 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. weebly.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-3 protons if they are spin-coupled, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.com It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the H-7 proton would show a cross-peak to the C-7 carbon signal.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. ipb.pt For a planar molecule like this indazole, NOESY can help confirm through-space proximities between adjacent protons, such as between H-4 and the OH proton at position 5.

Solid-State NMR (ssNMR) is an essential technique for characterizing pharmaceutical compounds in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions. jocpr.combruker.com Different crystalline forms, or polymorphs, of a compound can have distinct physical properties. ssNMR can distinguish between these polymorphs because the chemical shifts of nuclei are highly sensitive to the local molecular environment, which differs in each crystal lattice. jocpr.comresearchgate.net

For this compound, ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) ssNMR experiments could be employed to:

Identify and quantify different polymorphic forms. bruker.com

Characterize the amorphous content in a crystalline sample. jocpr.com

Study the tautomeric equilibrium (1H vs. 2H indazole) in the solid state, as seen in studies of other indazole derivatives. cdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. algimed.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, with the molecular formula C₇H₅N₃O₃, the exact mass can be calculated. HRMS techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) would be used to measure the mass of the protonated molecule [M+H]⁺. mdpi.com This experimental value is then compared to the theoretical calculated mass to confirm the elemental composition, which is a critical step in structure confirmation. algimed.comdiva-portal.org

Calculated Mass for this compound (C₇H₅N₃O₃)

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [M]⁺ (C₇H₅N₃O₃) | 179.0331 |

| [M+H]⁺ (C₇H₆N₃O₃) | 180.0409 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing it to fragment. researchgate.net Analyzing the resulting product ions provides valuable information about the molecule's structure and helps in its identification. algimed.com

For this compound, the fragmentation pattern would likely involve characteristic losses associated with its functional groups. Common fragmentation pathways could include:

Loss of NO₂: A neutral loss of 46 Da is a hallmark of nitroaromatic compounds.

Loss of CO: A neutral loss of 28 Da is common from the pyrazole or phenolic part of the molecule.

Loss of HCN: Cleavage of the pyrazole ring can lead to the loss of 27 Da.

By studying these fragmentation patterns, researchers can piece together the structural components of the molecule, complementing the connectivity data obtained from NMR spectroscopy. researchgate.net

FAB-Mass Spectrometry in Structural Characterization

No Fast Atombardment (FAB) mass spectrometry data for this compound has been found in the surveyed literature. While one patent provides an Electrospray Ionization (ESI) mass spectrometry result for a product synthesized from this compound, the mass spectrum of the parent compound is not reported google.com.

X-ray Crystallography for Absolute Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information on its absolute structure determination, solid-state molecular conformation, and specific intermolecular interactions is not available. Numerous studies have been conducted on related indazole derivatives, but this data is not directly applicable acs.org.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

No single crystal X-ray diffraction data for this compound is available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystallographic data, a detailed analysis of the specific hydrogen bonding and π-stacking interactions within the crystal lattice of this compound cannot be performed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research

Specific experimental IR and UV-Vis spectra for this compound, along with their corresponding detailed analyses, are not present in the available literature.

Vibrational Analysis via IR Spectroscopy for Functional Group Identification

A detailed vibrational analysis based on an experimental IR spectrum of this compound cannot be provided as the data is unavailable.

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

An analysis of the electronic transitions and chromophoric properties based on an experimental UV-Vis spectrum of this compound cannot be provided due to the lack of available data.

Due to the absence of this specific, foundational data, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.

Electrochemical Studies for Redox Behavior of Nitroindazole Systems

The electrochemical characteristics of nitroaromatic compounds are of significant interest as their biological activities are often linked to the reductive metabolism of the nitro group. In the context of nitroindazole systems, electrochemical studies, particularly cyclic voltammetry (CV), have been instrumental in elucidating their redox behavior. These investigations provide insights into the mechanisms of electron transfer, the stability of intermediates, and the influence of substituents on the reduction potential of the nitro group.

The primary electrochemical process for nitroindazoles is the reduction of the nitro moiety. This typically occurs in a stepwise manner. The initial and often reversible step is a one-electron reduction to form a nitro anion radical (NO₂⁻•). The stability and subsequent fate of this radical are highly dependent on the solvent, the pH of the medium, and the nature of substituents on the indazole ring.

Research on variously substituted 5- and 6-nitroindazoles has shown that the electronic distribution within the indazole system is significantly affected by the position of the nitro group and the nature of any alkyl substituents on the nitrogen atoms of the pyrazole ring. ingentaconnect.comresearchgate.net For instance, N-1 substituted indazoles are characterized by a more aromatic benzene ring, whereas in N-2 substituted indazoles, the pyrazole ring possesses more aromatic character. researchgate.net This difference in electronic distribution influences the ease of reduction of the nitro group.

In aprotic media like dimethyl sulfoxide (B87167) (DMSO), the one-electron reduction to the nitro anion radical is often a well-defined, reversible process. nih.govuchile.cl However, in the presence of proton donors, the mechanism can become more complex. Studies on 3-hydroxy-5-nitroindazole derivatives have revealed a self-protonation process where acidic protons within the molecule can protonate the initially formed nitro anion radical. nih.govuchile.cluchile.cl This is followed by further reduction at a less negative potential. For a compound like this compound, the phenolic hydroxyl group at the 5-position is expected to act as an intramolecular proton source, potentially leading to a similar self-protonation mechanism following the initial reduction.

The position of the nitro group is a critical determinant of the redox potential. While direct comparative data for this compound is not available, studies on related isomers provide valuable context. It has been noted in some biological studies that the 5-nitro configuration can be crucial for activity, and a shift to the 6-position may alter this, which could be linked to differences in redox properties.

The presence of other substituents also modulates the redox behavior. Electron-withdrawing groups generally facilitate the reduction of the nitro group by lowering the electron density on the ring, making the reduction potential less negative. Conversely, electron-donating groups tend to make the reduction more difficult. The hydroxyl group at the 5-position in this compound is generally considered an electron-donating group through resonance, which would be expected to make the reduction of the nitro group at the 6-position more difficult compared to an unsubstituted 6-nitroindazole (B21905).

The electrochemical data for a series of related nitroindazole derivatives are presented below to illustrate the typical range of reduction potentials.

Table 1: Cathodic Peak Potentials (Epc) for the Reduction of Various Nitroindazole Derivatives

| Compound | Epc (V) vs. Ag/AgCl | Solvent/Electrolyte | Reference |

|---|---|---|---|

| 3-Methoxy-5-nitroindazole derivative | Varies with side chain | DMSO / TBAP | uchile.cl |

| 3-Hydroxy-5-nitroindazole derivative | Varies with side chain | DMSO / TBAP | uchile.cl |

| 5-Nitroindazolin-3-one derivative | Varies with substituent | DMSO / TBAP | mdpi.com |

| 5-Nitroindazole | More negative than 3-oxo derivatives | DMSO / TBAP | mdpi.com |

It is important to note that direct extrapolation of these values to this compound should be done with caution due to the specific electronic and steric environment created by its unique substitution pattern. However, the general mechanistic insights regarding the formation of a nitro anion radical, the potential for self-protonation due to the hydroxyl group, and the multi-step reduction to hydroxylamine (B1172632) and amine derivatives provide a solid framework for understanding its likely redox behavior.

Molecular and Cellular Biology Research on 6 Nitro 1h Indazol 5 Ol and Analogs

Enzyme Inhibition Mechanisms and Molecular Targets

Modulation of Monoamine Oxidase (MAO) Activity

The indazole scaffold has proven to be a fertile ground for the development of potent monoamine oxidase (MAO) inhibitors, with a particular selectivity for the MAO-B isoform. nih.gov A study of C5- and C6-substituted indazole derivatives demonstrated that while MAO-A inhibition was moderate, all tested compounds inhibited human MAO-B with submicromolar IC50 values. nih.gov Derivatives with substitutions at the C5 position of the indazole ring were especially potent MAO-B inhibitors, with IC50 values in the low nanomolar range (0.0025–0.024 µM). nih.gov

Further investigation into the mechanism revealed a competitive mode of MAO inhibition. nih.gov The synthetic precursor, 1H-indazol-5-ol, was also evaluated. nih.gov The unique ability of 7-nitro-1H-indazole to inhibit both MAO-B and nNOS highlights the multitarget potential of this class of compounds. nih.gov The development of selective MAO-B inhibitors is of significant interest for the treatment of neurodegenerative disorders. nih.gov

Table 2: Inhibition of Human MAO Isoforms by Indazole Analogs

| Compound | Target Isoform | IC50 Value (µM) |

|---|---|---|

| Compound 5c | MAO-A | 0.745 |

| Various C5-Substituted Analogs | MAO-B | 0.0025 - 0.024 |

Data sourced from Medicinal Chemistry Research. nih.gov

Inhibition of Protein Kinases (e.g., FGFR, ALK, PDK1, EGFR, IDH1) and Associated Pathways

Indazole derivatives have emerged as a significant class of protein kinase inhibitors, with several compounds being investigated and developed as anti-cancer agents. rsc.orgeurekaselect.comnih.gov They have shown inhibitory activity against a range of kinases critical to tumor growth and proliferation.

Fibroblast Growth Factor Receptor (FGFR): Multiple series of indazole derivatives have been reported as potent inhibitors of FGFR kinases, which play a crucial role in cell proliferation, survival, and migration. rsc.orgnih.gov Structure-activity relationship (SAR) studies of 1H-indazol-3-amine and other derivatives revealed that specific substitutions, such as a 2,6-difluoro-3-methoxyphenyl group, can lead to highly potent enzymatic and antiproliferative activities, with IC50 values against FGFR1 and FGFR2 in the low nanomolar range. rsc.org

Anaplastic Lymphoma Kinase (ALK): The indazole scaffold is present in potent ALK inhibitors. mdpi.com The 3-aminoindazole derivative, entrectinib, showed high activity against ALK with an IC50 value of 12 nM. mdpi.com

Phosphoinositide-Dependent Kinase-1 (PDK1): A fragment-based, structure-assisted approach led to the development of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors, with lead compounds exhibiting IC50 values of 80 and 90 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): Researchers have synthesized novel indazole-based derivatives as selective inhibitors of mutated, drug-resistant forms of EGFR. mdpi.com One promising compound displayed an EC50 value of 22 nM against the HCC827 cell line, which harbors an EGFR mutation. mdpi.com

Isocitrate Dehydrogenase 1 (IDH1): While the indazole scaffold has been successfully utilized to target a wide array of protein kinases, its application as an inhibitor of IDH1 is not extensively documented in the current scientific literature.

Table 3: Inhibition of Protein Kinases by Indazole Analogs

| Compound/Analog Series | Target Kinase | Potency (IC50 / EC50) |

|---|---|---|

| Entrectinib (3-aminoindazole analog) | ALK | 12 nM |

| 1H-indazol-3-amine analog | FGFR1 | < 4.1 nM |

| 1H-indazol-3-amine analog | FGFR2 | 2.0 nM |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol analog | PDK1 | 80 nM |

| Indazole-based derivative | EGFR (mutant) | 22 nM (EC50) |

Data sourced from various studies on kinase inhibitors. rsc.orgmdpi.comnih.gov

Interference with Phosphodiesterase Isoforms (e.g., PDE4)

Substituted indazole derivatives have been identified as selective inhibitors of phosphodiesterase type 4 (PDE4). Inhibition of PDE4 elevates intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory responses. This mechanism makes PDE4 inhibitors useful in the potential treatment of inflammatory conditions such as asthma, arthritis, and chronic obstructive pulmonary disease (COPD). The development of indazole-based PDE4 inhibitors represents a therapeutic strategy for targeting inflammation-related pathologies.

DNA Gyrase Inhibition Mechanisms

A novel class of indazole derivatives has been discovered that functions as bacterial DNA gyrase B (GyrB) inhibitors. mdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a clinically validated target for antibacterial agents. mdpi.com Guided by structure-based drug design, these indazole derivatives were optimized from earlier hit compounds to improve cell penetration and efficacy. mdpi.com They exhibit excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the ATPase activity of the GyrB subunit. mdpi.com

Acetylcholinesterase and Aldol Reductase Interactions

Acetylcholinesterase (AChE): Certain families of substituted indazole derivatives have been evaluated as inhibitors of cholinesterases, including AChE and butyrylcholinesterase (BChE). In the pursuit of multi-target drugs for Alzheimer's disease, indazole-containing compounds have been designed that simultaneously inhibit both AChE and BChE. For instance, in one study, a compound featuring a 1H-Indazole moiety was synthesized and evaluated for its inhibitory activity against these enzymes.

Aldol Reductase: Aldose reductase is the first enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications. While related heterocyclic compounds, such as substituted indoles, have been investigated as a basis for designing aldose reductase inhibitors, the indazole scaffold has not been a primary focus in this area. Current research literature does not prominently feature indazole derivatives as significant inhibitors of aldol reductase.

HIV Protease Inhibition Mechanisms

The Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins required for viral replication. mdpi.comnih.gov Inhibition of this enzyme is a critical strategy in antiretroviral therapy. HIV protease inhibitors are designed as competitive inhibitors that mimic the natural substrate of the enzyme. mdpi.commdpi.com These molecules bind with high affinity to the protease's active site, a pocket containing key catalytic aspartate residues (Asp25 and Asp30). mdpi.comnih.gov By occupying this site, the inhibitors block the access of the viral Gag-Pol polyprotein, preventing its cleavage and thereby halting the production of new, infectious virions. nih.gov

The effectiveness of these inhibitors relies on establishing strong interactions within the active site, including hydrogen bonds with the catalytic aspartate residues and van der Waals interactions with other residues lining the hydrophobic pocket. mdpi.comnih.gov While the indazole scaffold is noted for a wide range of biological activities, including anti-HIV properties, specific mechanistic studies on 6-Nitro-1H-indazol-5-OL as an HIV protease inhibitor are not extensively detailed in the available literature. nih.gov However, the general principle for an indazole-based inhibitor would involve its core structure fitting into the enzyme's active site and forming stable interactions that prevent the processing of the viral polyproteins. mdpi.commdpi.com Computational docking and molecular dynamics simulations are key tools used to predict and analyze the binding modes and stability of potential inhibitors within the protease active site. mdpi.complos.org

Receptor Binding and Ligand-Receptor Interaction Studies